molecular formula C16H13ClF3N3O5 B14450280 Acetic acid, methoxy-, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)hydrazide CAS No. 75150-61-7

Acetic acid, methoxy-, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)hydrazide

Cat. No.: B14450280
CAS No.: 75150-61-7
M. Wt: 419.74 g/mol
InChI Key: VZHCKQHYXBFTPN-UHFFFAOYSA-N
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Description

Acetic acid, methoxy-, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)hydrazide is a complex organic compound with a unique structure that includes a methoxy group, a chloro-trifluoromethyl phenoxy group, and a nitrophenyl hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, methoxy-, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)hydrazide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with 2-nitrobenzoyl chloride to form an intermediate, which is then reacted with methoxyacetic acid hydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, methoxy-, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Acetic acid, methoxy-, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)hydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of acetic acid, methoxy-, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets acetic acid, methoxy-, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)hydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

75150-61-7

Molecular Formula

C16H13ClF3N3O5

Molecular Weight

419.74 g/mol

IUPAC Name

N'-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyacetohydrazide

InChI

InChI=1S/C16H13ClF3N3O5/c1-27-8-15(24)22-21-12-7-10(3-4-13(12)23(25)26)28-14-5-2-9(6-11(14)17)16(18,19)20/h2-7,21H,8H2,1H3,(H,22,24)

InChI Key

VZHCKQHYXBFTPN-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NNC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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